[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)
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Overview
Description
Methyltris[2-(diphenylphosphino)ethyl]silane is a compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of three diphenylphosphinoethyl groups attached to a central silicon atom. This compound is known for its applications in catalysis and organic synthesis due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris[2-(diphenylphosphino)ethyl]silane typically involves the reaction of chloromethylsilane with diphenylphosphinoethyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
ClCH3Si+3LiPPh2CH2CH2Li→MeSi[PPh2CH2CH2]3+3LiCl
Industrial Production Methods
Industrial production of Methyltris[2-(diphenylphosphino)ethyl]silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyltris[2-(diphenylphosphino)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The silicon atom can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted silanes.
Scientific Research Applications
Methyltris[2-(diphenylphosphino)ethyl]silane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with metals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of Methyltris[2-(diphenylphosphino)ethyl]silane primarily involves its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The diphenylphosphinoethyl groups provide steric and electronic properties that enhance the reactivity and selectivity of the metal center.
Comparison with Similar Compounds
Similar Compounds
Tris[2-(diphenylphosphino)ethyl]phosphine: Similar in structure but with a phosphorus atom instead of silicon.
Bis[2-(diphenylphosphino)ethyl]phenylphosphine: Contains two diphenylphosphinoethyl groups and a phenyl group attached to phosphorus.
1,1,1-Tris(diphenylphosphinomethyl)ethane: Contains three diphenylphosphinomethyl groups attached to an ethane backbone.
Uniqueness
Methyltris[2-(diphenylphosphino)ethyl]silane is unique due to the presence of a silicon atom, which imparts different electronic properties compared to its phosphorus analogs. This uniqueness makes it particularly effective in certain catalytic applications where silicon’s properties are advantageous.
Properties
CAS No. |
86105-82-0 |
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Molecular Formula |
C43H45P3Si |
Molecular Weight |
682.8 g/mol |
IUPAC Name |
2-[bis(2-diphenylphosphanylethyl)-methylsilyl]ethyl-diphenylphosphane |
InChI |
InChI=1S/C43H45P3Si/c1-47(35-32-44(38-20-8-2-9-21-38)39-22-10-3-11-23-39,36-33-45(40-24-12-4-13-25-40)41-26-14-5-15-27-41)37-34-46(42-28-16-6-17-29-42)43-30-18-7-19-31-43/h2-31H,32-37H2,1H3 |
InChI Key |
NHYGRNPUHPLNMF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)(CCP(C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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